molecular formula C23H16Br4N2O5 B11538570 2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11538570
M. Wt: 720.0 g/mol
InChI Key: LAQCTGZRONXLMX-IPBVOBEMSA-N
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Description

2-Methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate typically involves multiple steps:

    Formation of the Tribromophenoxy Acetamide Intermediate: This step involves the reaction of 2,4,6-tribromophenol with acetic anhydride to form 2,4,6-tribromophenoxy acetic acid, which is then converted to its acetamide derivative using ammonia or an amine.

    Condensation Reaction: The acetamide intermediate is then reacted with 2-methoxy-4-formylphenyl 2-bromobenzoate under basic conditions to form the final product. This step involves a condensation reaction where the imino group is formed.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives where bromine atoms are replaced by other groups.

Scientific Research Applications

2-Methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple bromine atoms and methoxy groups can influence its binding affinity and specificity. The imino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(E)-{[2-(2,4-dibromophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate: Similar structure but with fewer bromine atoms.

    2-Methoxy-4-[(E)-{[2-(2,4,6-trichlorophenoxy)acetamido]imino}methyl]phenyl 2-chlorobenzoate: Similar structure but with chlorine atoms instead of bromine.

Uniqueness

The uniqueness of 2-Methoxy-4-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 2-bromobenzoate lies in its specific arrangement of bromine atoms and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of multiple bromine atoms can enhance its biological activity and make it a valuable compound for various research purposes.

Properties

Molecular Formula

C23H16Br4N2O5

Molecular Weight

720.0 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H16Br4N2O5/c1-32-20-8-13(6-7-19(20)34-23(31)15-4-2-3-5-16(15)25)11-28-29-21(30)12-33-22-17(26)9-14(24)10-18(22)27/h2-11H,12H2,1H3,(H,29,30)/b28-11+

InChI Key

LAQCTGZRONXLMX-IPBVOBEMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)OC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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